molecular formula C17H27BClNO2 B1396294 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride CAS No. 2096332-19-1

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride

Cat. No.: B1396294
CAS No.: 2096332-19-1
M. Wt: 323.7 g/mol
InChI Key: XUMCZUCHOSLPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride, is a chemical with the molecular formula C20H32BNO2 . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring attached to a phenyl group, which is further attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. Due to the stronger electronegativity of oxygen, it could be more prone to a nucleophilic reaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallography : Compounds related to 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride have been synthesized and structurally analyzed. A three-step substitution reaction was used for synthesis. The molecular structures were confirmed through various spectroscopic methods and single-crystal X-ray diffraction. The molecular structures were also compared using density functional theory (DFT), revealing consistency with crystallographic data (Huang et al., 2021).

Polymer Synthesis and Characteristics

  • Polymer Synthesis : Polymers containing units similar to the compound have been synthesized. These polymers were created via palladium-catalyzed polycondensation and were found to be deeply colored, with high molecular weights and solubility in common organic solvents. This research indicates potential applications in materials science and polymer chemistry (Welterlich et al., 2012).

Sensory Applications

  • Fluorescence Probe for Explosive Detection : Boron ester derivatives, closely related to the compound, have been used to develop organic thin-film fluorescence probes. These probes are capable of detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The study found that certain modifications could enhance the deboration velocity in H2O2 vapor, significantly improving detection sensitivity (Fu et al., 2016).

Luminescent Properties and Detection Applications

  • Luminescent Properties for Detection : Compounds with structural similarities have been designed for detecting hydrogen peroxide in living cells, demonstrating significant sensitivity and selectivity. This indicates a potential application in biological detection and imaging technologies (Nie et al., 2020).

Applications in Energy Storage

  • Boron-based Anion Acceptors : Boron-based compounds, including those with structural similarities to the compound , have been evaluated as electrolyte additives for fluoride shuttle batteries. Their structure and acidity strength significantly impact the electrochemical compatibility and performance of these batteries (Kucuk & Abe, 2020).

Mechanism of Action

Target of Action

The tetramethyl-1,3,2-dioxaborolan-2-yl group is known to be involved in various organic reactions, particularly in the suzuki-miyaura cross-coupling reaction .

Mode of Action

The compound’s mode of action is likely related to its boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic esters are known to undergo reactions with various organic compounds, forming new carbon-carbon bonds . The exact interaction of this compound with its targets, however, remains to be elucidated.

Biochemical Pathways

The compound may affect biochemical pathways through its potential role in the formation of new carbon-carbon bonds . This could lead to the synthesis of new organic compounds or modification of existing ones. The downstream effects of these changes would depend on the specific context and are currently unknown.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature and the presence of other reactive species .

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-7-14(8-10-15)13-19-11-5-6-12-19;/h7-10H,5-6,11-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMCZUCHOSLPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.